A Technical Guide to the Physicochemical Properties of 1-Hexadecyl-3-methylimidazolium Bromide
A Technical Guide to the Physicochemical Properties of 1-Hexadecyl-3-methylimidazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecyl-3-methylimidazolium bromide, often abbreviated as [C16MIM]Br, is a prominent member of the imidazolium-based ionic liquid family. Its unique molecular architecture, featuring a hydrophilic imidazolium head and a long, hydrophobic 16-carbon alkyl tail, imparts an amphiphilic character.[1][2] This structure allows it to act as a surfactant, forming micelles in solution and exhibiting interesting interfacial properties.[1][2] These characteristics, combined with the typical properties of ionic liquids such as low vapor pressure and high thermal stability, make [C16MIM]Br a compound of significant interest in diverse fields including materials science, catalysis, extraction processes, and nanotechnology.[1][2] This guide provides an in-depth overview of its core physicochemical properties, supported by detailed experimental protocols.
Physicochemical Properties
The fundamental properties of 1-hexadecyl-3-methylimidazolium bromide are summarized in the following tables.
Table 1: General Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-hexadecyl-3-methyl-1H-imidazol-3-ium bromide | N/A |
| CAS Number | 132361-22-9 | [1] |
| Molecular Formula | C₂₀H₃₉BrN₂ | N/A |
| Molecular Weight | 387.44 g/mol | N/A |
| Appearance | White to light yellow powder or crystalline solid | [1] |
Table 2: Thermodynamic Properties
| Property | Value | Source(s) |
| Melting Point | 42 - 68 °C | [1] |
| Thermal Stability | Decomposition onset typically >150 °C | [1] |
Note: The thermal stability of imidazolium-based ionic liquids can be influenced by the nature of the anion and long-term exposure to elevated temperatures may cause degradation even below the reported onset temperature.[3][4]
Table 3: Solution Properties (Aqueous)
| Property | Value | Source(s) |
| Solubility | Soluble in some polar solvents; solubility in non-polar organic solvents is enhanced compared to shorter-chain analogues. | [1] |
| Critical Micelle Concentration (CMC) | Estimated Range: 0.4 - 0.9 mM | [5][6][7] |
| Surface Tension | Decreases with increasing concentration below the CMC. | [5][7] |
Note: A precise CMC value for [C16MIM]Br is not consistently reported. The provided range is an estimate based on the CMC of the structurally similar surfactant Hexadecyltrimethylammonium bromide (CTAB) (0.92 mM) and the aggregation concentration of 1,2-dimethyl-3-N-hexadecyl imidazolium tetrafluoroborate (approx. 0.4 mM). Literature suggests the CMC for 1-alkyl-3-methylimidazolium bromides falls between that of traditional cationic and anionic surfactants with the same alkyl chain length.[5][6][7]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 1-hexadecyl-3-methylimidazolium bromide are crucial for reproducible research.
Synthesis: Alkylation of 1-Methylimidazole
The most common synthesis route is the quaternization of 1-methylimidazole with 1-bromohexadecane.[1]
Methodology:
-
Reaction Setup: To a solution of dichloromethane (e.g., 30 mL) in a round-bottom flask, add 1-methylimidazole (1.0 eq., e.g., 0.14 mol) and 1-bromohexadecane (1.0-1.1 eq., e.g., 0.15 mol).
-
Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 350 K / 77 °C) for an extended period (e.g., 48 hours) under an inert nitrogen atmosphere to prevent side reactions.
-
Isolation: After the reaction is complete, the solvent (dichloromethane) is removed from the resulting clear solution using a rotary evaporator under reduced pressure.
-
Purification & Crystallization: The crude product is washed with a solvent like ethyl acetate to remove any unreacted starting materials. Colorless crystals of the final product can be obtained by slow evaporation of a solution in a suitable solvent, such as ethyl acetate, over several days.
Determination of Critical Micelle Concentration (CMC) by Conductivity
The CMC can be determined by measuring the change in the conductivity of the solution as a function of surfactant concentration. Below the CMC, conductivity increases linearly as individual ions are added. After micelle formation begins, the slope of the conductivity versus concentration plot changes, as the micelles and their bound counterions are less mobile than the free ions. The intersection of the two linear portions of the plot indicates the CMC.[8][9]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of [C16MIM]Br in deionized water (e.g., 10 mM).
-
Sample Preparation: Prepare a series of dilutions from the stock solution, covering a concentration range both below and well above the expected CMC (e.g., 0.05 mM to 5 mM).
-
Temperature Control: Place the samples in a thermostat-controlled water bath to maintain a constant temperature (e.g., 25 °C), as conductivity is temperature-dependent.
-
Measurement: Calibrate the conductivity meter with standard KCl solutions. Measure the specific conductance of the deionized water blank and then each prepared dilution, ensuring the conductivity cell is rinsed with the respective solution before measurement.
-
Data Analysis: Plot the specific conductance (κ) as a function of the [C16MIM]Br concentration. The plot will show two distinct linear regions. Fit straight lines to the data points in each region. The concentration at which these two lines intersect is the CMC.
Thermal Stability Analysis by Thermogravimetry (TGA)
Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: Prior to analysis, the ionic liquid sample should be thoroughly dried under vacuum (e.g., for 48-96 hours) to remove any absorbed water, which could interfere with the measurement.
-
Instrument Setup: Place a small, accurately weighed amount of the dried sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Analysis Conditions (Ramped):
-
Purge Gas: Use an inert gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 5 or 10 °C/min).[3]
-
-
Data Analysis: The TGA instrument records the sample weight as a function of temperature. The onset decomposition temperature is typically determined as the temperature at which a significant mass loss begins.
Structure-Property Relationship
The dual chemical nature of the [C16MIM]Br molecule is the foundation of its functionality as a surfactant.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ajer.org [ajer.org]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
